Ruscogenin

Catalog No.
S542074
CAS No.
472-11-7
M.F
C27H42O4
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruscogenin

CAS Number

472-11-7

Product Name

Ruscogenin

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QMQIQBOGXYYATH-IDABPMKMSA-N

SMILES

[H][C@]1(O[C@@]2(OC[C@H](C)CC2)[C@H]3C)C[C@@]4([H])[C@]5([H])CC=C6C[C@@H](O)C[C@@H](O)[C@]6(C)[C@@]5([H])CC[C@]4(C)[C@]13[H]

Solubility

Soluble in DMSO

Synonyms

ruscogenin, ruscogenin, (1beta,3alpha,25R)-isomer, ruscogenin, (1beta,3alpha,25S)-isomer, Ruscorectal

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1

Description

The exact mass of the compound Ruscogenin is 430.3083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Neurology

Ruscogenin has been shown to have potential in the treatment of cerebral ischemia .

Summary of the Application: Ruscogenin has been found to inhibit cerebral ischemic injury . It is believed to work by suppressing TXNIP/NLRP3 inflammasome activation and the MAPK pathway .

Methods of Application: In the study, a middle cerebral artery occlusion/reperfusion (MCAO/R) model was used in mice, and oxygen–glucose deprivation/reoxygenation (OGD/R) was induced in mouse brain microvascular endothelial cells (bEnd.3) .

Results or Outcomes: Administration of ruscogenin (10 mg/kg) decreased the brain infarction and edema, improved neurological deficits, increased cerebral brain flow (CBF), ameliorated histopathological damage, reduced evans blue (EB) leakage and upregulated the expression of tight junctions (TJs) in MCAO/R-injured mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway in OGD/R-induced bEnd.3 cells .

Application in Biochemistry

Ruscogenin has been used in the development of a novel fluoroimmunoassay .

Summary of the Application: A novel method termed competitive fluorescence-linked immunosorbent assay (cFLISA) based on monoclonal antibodies (mAbs) coupled with quantum dots (QDs) was developed for the quick and sensitive determination of RUS in biological samples .

Methods of Application: The mAbs against RUS were conjugated with CdSe/ZnS QDs by the crossing-linking reagents and an indirect cFLISA method was developed .

Results or Outcomes: There was a good linear relationship between inhibition efficiency and logarithm concentration of RUS which was varied from 0.1 to 1000 ng/mL. The IC 50 and limit of detection (LOD) were 9.59 ng/mL and 0.016 ng/mL respectively, which much lower than the enzyme-linked immunosorbent assay (ELISA) method .

Application in Gastroenterology

Ruscogenin has been found to have potential in the treatment of ulcerative colitis .

Summary of the Application: Ruscogenin attenuates ulcerative colitis in mice by inhibiting Caspase-1-dependent pyroptosis via the TLR4/NF-κB signaling pathway .

Application in Cardiology

Ruscogenin has been shown to have potential in the treatment of pulmonary hypertension .

Summary of the Application: Ruscogenin has been found to inhibit pulmonary hypertension . It is believed to work by suppressing the MAPK pathway .

Methods of Application: In the study, a model of pulmonary hypertension was used in mice .

Results or Outcomes: Administration of ruscogenin decreased the pulmonary hypertension in mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway .

Application in Hepatology

Ruscogenin has been found to have potential in the treatment of liver injury .

Summary of the Application: Ruscogenin has been found to attenuate liver injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .

Methods of Application: In the study, a model of liver injury was used in mice .

Results or Outcomes: Administration of ruscogenin decreased the liver injury in mice .

Application in Pulmonology

Ruscogenin has been found to have potential in the treatment of acute lung injury .

Summary of the Application: Ruscogenin has been found to alleviate acute lung injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .

Methods of Application: In the study, a model of acute lung injury was used in mice .

Results or Outcomes: Administration of ruscogenin decreased the acute lung injury in mice .

Ruscogenin is a steroidal sapogenin derived from the plant Ophiopogon japonicus, commonly used in traditional medicine. It possesses a unique chemical structure characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, specifically represented by the molecular formula C27H42O4C_{27}H_{42}O_{4} and a molecular weight of approximately 430.63 g/mol . Ruscogenin has gained attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties.

Due to its functional groups. Notably, it can be converted into hydroxycholesterol derivatives, which are significant in studying vitamin D metabolism . Additionally, it interacts with lipid membranes, altering their phase transition profiles and dynamics . These interactions suggest potential applications in drug delivery systems and membrane biology.

Ruscogenin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation in various models, including Sjögren's syndrome and hepatic injury induced by oxidative stress .
  • Antioxidant Properties: Ruscogenin activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, enhancing the expression of antioxidant proteins and protecting cells from oxidative damage .
  • Neuroprotective Effects: Research indicates that Ruscogenin may protect against neurodegenerative conditions by inhibiting apoptosis in neuronal cells .

Ruscogenin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Ruscogenin from Ophiopogon japonicus using organic solvents.
  • Chemical Synthesis: Laboratory synthesis can be achieved through complex organic reactions involving steroidal precursors, although this method is less common due to the availability of natural sources.
  • Modification of Other Compounds: Ruscogenin can also be derived from related sapogenins through selective chemical modifications.

Studies have shown that Ruscogenin interacts significantly with cellular membranes. For instance, it alters the fluidity and dynamics of lipid bilayers, which could influence drug delivery systems and cellular signaling pathways . Additionally, Ruscogenin's interaction with specific receptors involved in inflammation suggests potential therapeutic pathways for managing chronic inflammatory diseases.

Ruscogenin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundSourceBiological ActivityUnique Features
DiosgeninWild yamAnti-inflammatory, cholesterol-loweringPrecursor for steroid synthesis
NeoruscogeninDerived from Ruscus speciesSimilar anti-inflammatory propertiesStructural isomer of Ruscogenin
SarsasapogeninVarious plantsAnti-inflammatory, antifungalExhibits different receptor interactions
SmilageninSmilax glabraAntioxidant, anti-fatigueKnown for energy-boosting properties

Ruscogenin stands out due to its specific activation of the Nrf2 pathway and its potent anti-inflammatory effects, making it a valuable compound in both traditional and modern medicine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

430.30830982 g/mol

Monoisotopic Mass

430.30830982 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BXI92R2VUJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

472-11-7

Wikipedia

Ruscogenin

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-15
1. Kou, J., Sun, Y., Lin, Y., et al. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biol. Pharm. Bull. 28(7), 1234-1238 (2005).
2. Kou, J., Tian, Y., Yan, J., et al. Antithrombotic activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biol. Pharm. Bull. 29(6), 1267-1270 (2006).
3. Bi, L.-Q., Zhu, R., Kong, H., et al. Ruscogenin attenuates monocrotaline-induced pulmonary hypertension in rats. Int. Immunopharmacol. 16(1), 7-16 (2013).
4. Lu, H.-H., Tzeng, T.-F., Liou, S.-S., et al. Ruscogenin ameliorates diabetic nephropathy by its anti-inflammatory and anti-fibrotic effects in streptozotocin-induced diabetic rat. BMC Complement. Altern. Med. 14:110, (2014).
5. Lu, H.-J., Tzeng, T.-F., Liou, S.-S., et al. Ruscogenin ameliorates experimental nonalcoholic steatohepatitis via suppressing lipogenesis and inflammatory pathway. Biomed. Res. Int. 652680 (2014).

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